

Physical and chemical properties of Benzyltriphenylphosphonium chloride

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Compound of Interest

Compound Name: *Benzyltriphenylphosphonium chloride*

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An In-depth Technical Guide to **Benzyltriphenylphosphonium Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Benzyltriphenylphosphonium chloride** (BTPPC) is a quaternary phosphonium salt with significant applications in organic synthesis. It is most notably utilized as a precursor to a phosphorus ylide for the Wittig reaction, a critical method for alkene synthesis. Additionally, it serves as an effective phase-transfer catalyst, accelerating reactions between immiscible reactants, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. [1][2] This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

Benzyltriphenylphosphonium chloride is a white to off-white crystalline powder.[1][3][4] It is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][6][7] The compound is stable under standard ambient conditions.

General and Physical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[1][3][8]
Melting Point	~330°C (decomposition)[5]; ≥300°C	[3]
Flash Point	>300°C (572°F)	[5]
Density	1.18 g/cm ³ (at 20°C)	[3][9]
Vapor Pressure	0.1 hPa	[3][10]
Water Solubility	74.3 g/L at 20°C; Soluble	[5][6]
Other Solubilities	Soluble in alcohol; Insoluble in acetone	[5][6]
LogP	-0.7 at 20°C	[3]
Stability	Stable, but hygroscopic and light-sensitive	[3][7][11]

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	1100-88-5	[3][12]
Molecular Formula	C ₂₅ H ₂₂ ClP	[3][12]
Molecular Weight	388.87 g/mol	[3][13]
IUPAC Name	benzyl(triphenyl)phosphanium chloride	[12]
InChI Key	USFRYJRPHEMVBZ- UHFFFAOYSA-M	[3]
SMILES	C1=CC=C(C=C1)C--INVALID- LINK-- (C3=CC=CC=C3)C4=CC=CC= C4.[Cl-]	[14]

Spectroscopic and Crystallographic Data

NMR Spectroscopy

Spectrum	Solvent	Chemical Shifts (δ) and Coupling Constants (J)	Source(s)
^1H NMR	CDCl_3	δ : 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz)	[15]
$^{13}\text{C}\{^1\text{H}\}$ NMR	CDCl_3	δ : 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), 30.2 (d, J=47Hz)	[16]
$^{31}\text{P}\{^1\text{H}\}$ NMR	CDCl_3	δ : 23.8 (s)	[17]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands provide confirmation of the compound's structure.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Source(s)
3100-3000	Stretching	Aromatic C-H	[18]
~1586	Stretching	Aromatic C=C	[18]
~1437, 1107	P ⁺ -C Vibration	Phosphonium Salt	[18][19]
~723, 690	Bending	Out-of-plane C-H	[18]

Crystal Structure

Benzyltriphenylphosphonium chloride typically crystallizes as a monohydrate

(Ph₃(PhCH₂)P⁺·Cl⁻·H₂O).[20][21]

Parameter	Value	Source(s)
Crystal System	Monoclinic	[20]
Space Group	P2 ₁ /c	[20]
a	9.7368 (8) Å	[20]
b	19.7474 (17) Å	[20]
c	11.4170 (9) Å	[20]
β	109.728 (9)°	[20]
Volume	2066.4 (3) Å ³	[20]
Z	4	[20]

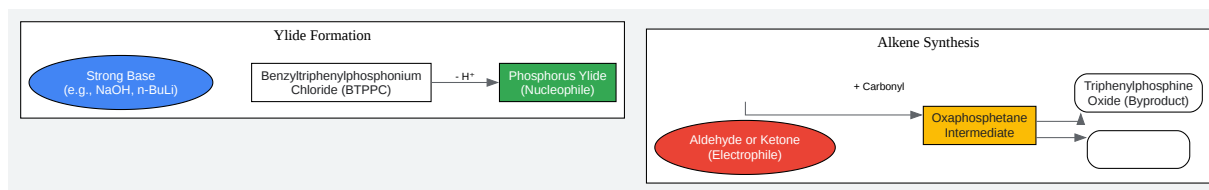
In the crystal structure, the phosphorus atom is tetrahedrally coordinated. The crystal packing is stabilized by a network of O—H⋯Cl, C—H⋯Cl, and C—H⋯O hydrogen bonds.[20][21]

Applications in Synthesis

The primary applications of **Benzyltriphenylphosphonium chloride** are as a Wittig reagent precursor and a phase-transfer catalyst.[1][3][4]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[22][23] BTPPC is deprotonated by a strong base to form a reactive phosphorus ylide (phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[24][25] The high stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for the reaction.[23]



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Caption: Mechanism of the Wittig reaction using BTPPC.

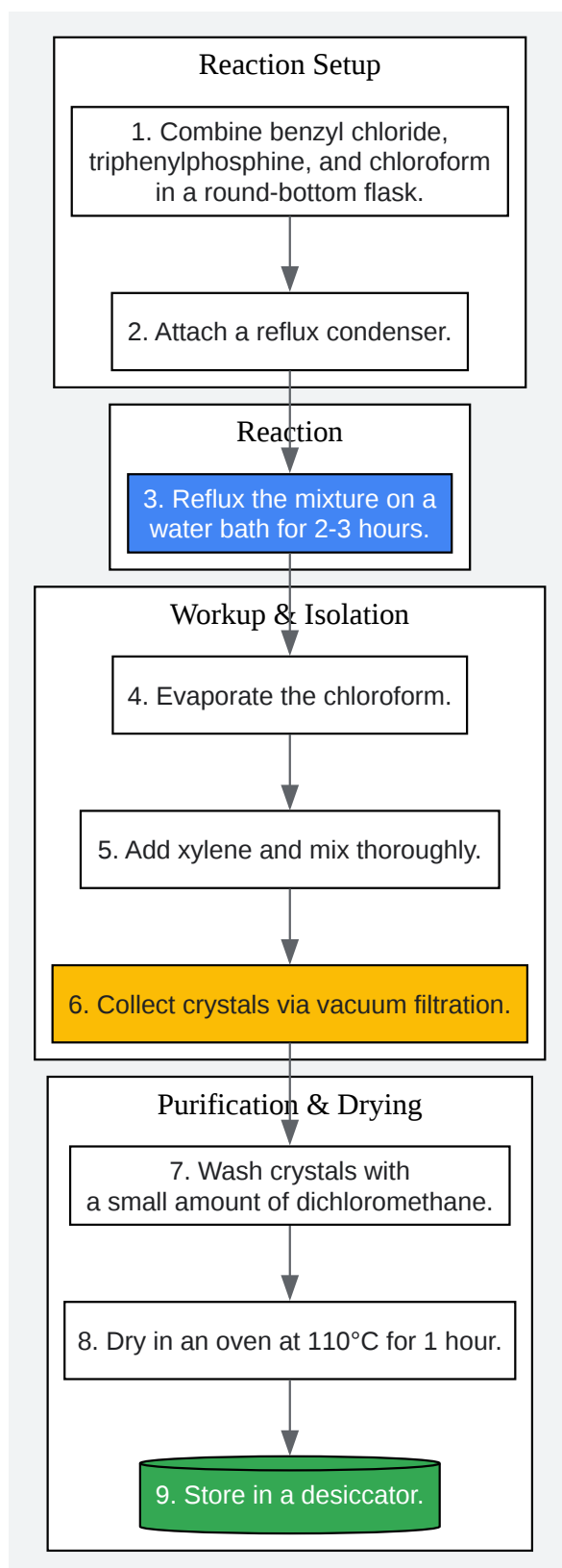
Phase-Transfer Catalysis

BTPPC acts as a phase-transfer catalyst (PTC), facilitating the transport of a reactant from an aqueous phase to an organic phase where the reaction occurs.[1][5] This is crucial for reactions involving water-soluble nucleophiles and organic-soluble electrophiles, enhancing reaction rates and yields.[1][4]

Experimental Protocols

Synthesis of Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis via an S_N2 reaction between triphenylphosphine and benzyl chloride.[26][27]



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Caption: Workflow for the synthesis of BTPPC.

Detailed Methodology:

- Reagents: In a 50 mL round-bottom flask, combine 3.0 g (0.024 mol) of benzyl chloride, 6.2 g (0.024 mol) of triphenylphosphine, and 20 mL of chloroform.[26]
- Reaction: Fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to reflux using a water bath and maintain for 2-3 hours.[26]
- Isolation: After the reaction is complete, remove the solvent by distillation. To the residue, add 5 mL of xylene, mix well, and collect the resulting crystals by vacuum filtration.[26]
- Purification: Wash the collected crystals with a small volume of dichloromethane.[26]
- Drying: Dry the purified product in an oven at 110°C for one hour to yield approximately 7 g of colorless crystals. Store the final product in a desiccator.[26]

Wittig Reaction Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol details the reaction of BTPPC with 9-anthraldehyde.[22]

Detailed Methodology:

- Ylide Generation: In a 25 mL Erlenmeyer flask, dissolve 0.87 g of **benzyltriphenylphosphonium chloride** and 0.50 g of 9-anthraldehyde in 6 mL of N,N-Dimethylformamide (DMF). Stir the mixture vigorously.[22]
- Reaction: While stirring, add approximately 10 drops (0.20 mL) of 50% (w/w) aqueous sodium hydroxide solution dropwise. Continue to stir vigorously for 30 minutes. The mixture will typically change color from yellow to reddish-orange.[22]
- Precipitation: After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and water to precipitate the crude product.[22]
- Isolation and Purification: Collect the yellow solid via vacuum filtration. Recrystallize the crude product from a minimal amount of hot 1-propanol (approx. 4 mL) to obtain the purified product.[22]

Purification of Benzyltriphenylphosphonium Chloride

If required, the compound can be further purified by recrystallization.

Detailed Methodology:

- Wash the crude material with diethyl ether (Et₂O).[\[3\]](#)[\[28\]](#)
- Crystallize the washed solid from ethanol (EtOH). The compound forms six-sided plates, often incorporating one molecule of water.[\[3\]](#)[\[28\]](#)

Safety and Handling

Benzyltriphenylphosphonium chloride is classified as hazardous.

- Hazards: Fatal if swallowed or inhaled.[\[7\]](#)[\[13\]](#)[\[29\]](#) Causes serious eye damage and may cause respiratory tract irritation.[\[7\]](#)[\[10\]](#)[\[13\]](#) It is also toxic to aquatic life with long-lasting effects.[\[10\]](#)[\[11\]](#)
- Precautions: Handle in a well-ventilated area or chemical fume hood.[\[11\]](#)[\[13\]](#) Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[\[13\]](#) Avoid formation of dust.[\[13\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#)[\[13\]](#) Store under an inert atmosphere due to its hygroscopic nature.[\[5\]](#)[\[6\]](#)
- Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[\[3\]](#)[\[7\]](#)

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